- Preparation of piperazinyl benzothiazoles as HDL increasing agents, Japan, , ,
Cas no 928025-57-4 (tert-butyl (3R)-3-propylpiperazine-1-carboxylate)
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-Boc-3-Propylpiperazine
- (R)-1-Boc-3-propyl-piperazine
- 1-Piperazinecarboxylic acid, 3-propyl-, 1,1-dimethylethyl ester, (3R)-
- (R)-tert-butyl 3-propylpiperazine-1-carboxylate
- tert-Butyl (3R)-3-propylpiperazine-1-carboxylate
- tert-butyl (R)-3-propylpiperazine-1-carboxylate
- VP70030
- SB12570
- FCH3575192
- AX8042179
- AB0050239
- A26017
- 1,1-Dimethylethyl (3R)-3-propyl-1-piperazinecarboxylate (ACI)
- W17555
- DB-002986
- AKOS016002948
- CS-B0415
- 928025-57-4
- t-Butyl (R)-3-propylpiperazine-1-carboxylate
- CS-13145
- MFCD07772107
- DTXSID80647558
- SCHEMBL10219104
- AKOS005258593
- AC-9622
- J-502142
- tert-butyl (3R)-3-propylpiperazine-1-carboxylate
-
- MDL: MFCD11101235
- Inchi: 1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
- InChI Key: UTQYTJHYWCCQIJ-SNVBAGLBSA-N
- SMILES: C(N1CCN[C@H](CCC)C1)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 228.184
- Monoisotopic Mass: 228.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.8
Experimental Properties
- Density: 0.972
- Boiling Point: 303.9°Cat760mmHg
- Flash Point: 137.6°C
- Refractive Index: 1.458
- PSA: 41.57000
- LogP: 2.26210
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002712-1g |
(R)-1-Boc-3-Propylpiperazine |
928025-57-4 | 95% | 1g |
$259.70 | 2023-08-31 | |
| Alichem | A139002712-5g |
(R)-1-Boc-3-Propylpiperazine |
928025-57-4 | 95% | 5g |
$708.50 | 2023-08-31 | |
| Chemenu | CM130219-1g |
tert-butyl (R)-3-propylpiperazine-1-carboxylate |
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$230 | 2021-08-05 | |
| Chemenu | CM130219-5g |
tert-butyl (R)-3-propylpiperazine-1-carboxylate |
928025-57-4 | 95% | 5g |
$608 | 2021-08-05 | |
| Apollo Scientific | OR321301-1g |
tert-Butyl (R)-3-propylpiperazine-1-carboxylate |
928025-57-4 | 95% | 1g |
£49.00 | 2025-02-20 | |
| Apollo Scientific | OR321301-5g |
tert-Butyl (R)-3-propylpiperazine-1-carboxylate |
928025-57-4 | 95% | 5g |
£186.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R58570-100mg |
(R)-1-Boc-3-propyl-piperazine |
928025-57-4 | 100mg |
¥1532.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R58570-1g |
(R)-1-Boc-3-propyl-piperazine |
928025-57-4 | 1g |
¥4452.0 | 2021-09-08 | ||
| Chemenu | CM130219-250mg |
tert-butyl (R)-3-propylpiperazine-1-carboxylate |
928025-57-4 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM130219-500mg |
tert-butyl (R)-3-propylpiperazine-1-carboxylate |
928025-57-4 | 95% | 500mg |
$*** | 2023-05-29 |
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of benzothiazole derivatives and other heterocyclic compounds as PPAR agonists, World Intellectual Property Organization, , ,
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Raw materials
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Preparation Products
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Suppliers
tert-butyl (3R)-3-propylpiperazine-1-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on tert-butyl (3R)-3-propylpiperazine-1-carboxylate
Comprehensive Overview of tert-butyl (3R)-3-propylpiperazine-1-carboxylate (CAS No. 928025-57-4)
tert-butyl (3R)-3-propylpiperazine-1-carboxylate (CAS No. 928025-57-4) is a chiral piperazine derivative widely utilized in pharmaceutical research and organic synthesis. This compound, characterized by its tert-butyl carbamate group and (3R)-3-propyl substitution, serves as a critical intermediate in the development of bioactive molecules. Its unique stereochemistry and functional groups make it valuable for asymmetric synthesis and drug discovery, particularly in targeting central nervous system (CNS) disorders and GPCR modulators.
The growing interest in chiral building blocks like tert-butyl (3R)-3-propylpiperazine-1-carboxylate aligns with trends in precision medicine and enantioselective catalysis. Researchers frequently search for its synthetic applications, purity specifications, and supplier availability, reflecting its industrial relevance. Recent advancements in flow chemistry and green synthesis have further amplified its utility, as the compound’s modular structure facilitates scalable and sustainable production.
From a structural perspective, the piperazine core of CAS 928025-57-4 offers versatility in molecular design. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during multi-step reactions, while the (3R)-propyl chain introduces steric and electronic effects critical for receptor binding affinity. These features are frequently explored in medicinal chemistry forums, where queries about Boc-deprotection conditions or stereocontrol strategies are common.
In the context of AI-driven drug discovery, tert-butyl (3R)-3-propylpiperazine-1-carboxylate exemplifies how computational modeling can predict its interactions with biological targets. Searches for QSAR studies or molecular docking involving this compound highlight its role in rational drug design. Additionally, its lipophilicity and hydrogen-bonding capacity are often analyzed to optimize blood-brain barrier permeability—a key concern in neuropharmacology.
Quality control of 928025-57-4 remains a priority, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring compliance with pharmaceutical standards. Discussions on residual solvent limits or enantiomeric excess (ee) measurements underscore its GMP applications. Furthermore, the compound’s storage stability under inert atmospheres is frequently addressed in chemical handling guidelines.
Emerging applications of tert-butyl (3R)-3-propylpiperazine-1-carboxylate include its use in peptide mimetics and covalent inhibitors, topics gaining traction in bioconjugation chemistry. Its compatibility with click chemistry reactions (e.g., CuAAC) also positions it as a tool for proteomics research. These interdisciplinary connections make it a recurring subject in high-impact journals and patent literature.
In summary, CAS 928025-57-4 exemplifies the intersection of chiral synthesis, drug development, and process optimization. Its adaptability to both traditional organic methods and cutting-edge technologies ensures sustained relevance in scientific and industrial communities. For researchers, addressing questions about its scalability, derivatization potential, or regulatory status will continue to drive innovation in this field.
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